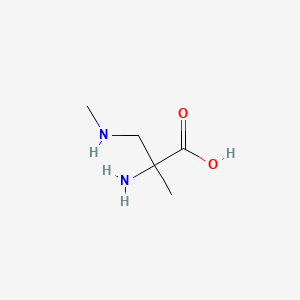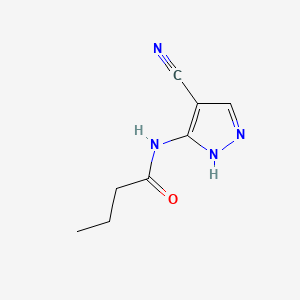
2-Amino-2-methyl-3-methylamino-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-methylamino-propanoic acid: is an organic compound with the molecular formula C5H12N2O2. It is a derivative of the amino acid alanine, featuring a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-methylamino-propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminoisobutyric acid.
Hydrogenation: The 2-aminoisobutyric acid undergoes hydrogenation to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-methylamino-propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce amines.
Applications De Recherche Scientifique
2-Amino-2-methyl-3-methylamino-propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in various biological processes and its potential neurotoxic effects.
Medicine: Research is ongoing to understand its impact on neurological health and its potential therapeutic applications.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-methylamino-propanoic acid involves its interaction with specific molecular targets and pathways:
Neurotoxicity: The compound can act as an excitotoxin, interacting with glutamate receptors such as NMDA, AMPA, and kainate receptors.
Molecular Targets: The primary targets are the glutamate receptors in the central nervous system.
Pathways Involved: The activation of these receptors can induce oxidative stress by depleting glutathione levels in neurons.
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-3-methylamino-propanoic acid can be compared with other similar compounds:
Aminomethyl propanol: This compound has a similar structure but features a hydroxyl group instead of a carboxyl group.
2-Amino-2-methyl-1-propanol: Another similar compound with a hydroxyl group, used as a buffer and in the synthesis of other organic compounds.
List of Similar Compounds
- Aminomethyl propanol
- 2-Amino-2-methyl-1-propanol
- β-Methylamino-L-alanine
Propriétés
IUPAC Name |
2-amino-2-methyl-3-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNCEHBTSYVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-D-valyl]-, ethyl ester, (S)- (9CI)](/img/new.no-structure.jpg)
![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)

![Thiazolo[5,4-g]isoquinoline](/img/structure/B573245.png)



